N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and material science . This particular compound is characterized by its unique structure, which includes a benzothiazole ring, an oxazole ring, and a carboxamide group.
Mechanism of Action
Target of Action
The primary targets of the compound, also known as “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide”, “VU0627894-1”, “F5002-0111”, or “N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide”, are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, among others. These factors can affect how the compound interacts with its targets and how it is metabolized and excreted by the body.
Preparation Methods
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the formation of the carboxamide group through an amidation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and oxazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Amidation: The carboxamide group can be modified through amidation reactions with different amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biology: The compound is used in molecular docking studies to understand its interaction with biological targets.
Material Science: Benzothiazole derivatives are explored for their applications in nonlinear optics and as dyes for arsenic detection.
Agriculture: The compound is investigated for its antimicrobial properties against various pathogens.
Comparison with Similar Compounds
Similar compounds to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide include other benzothiazole derivatives such as:
1,3-benzothiazole: A simpler structure with similar biological activities.
2-mercaptobenzothiazole: Known for its use in rubber vulcanization and antimicrobial properties.
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide:
The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and rings, leading to diverse biological activities and applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-11-7-12(2)17-15(8-11)20-19(26-17)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h7-9,14H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQCGVLMFFOCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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